N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide
Description
N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide is a complex organic compound that features a cyclopentene ring, an oxolane ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(12(15)6-8-16-9-12)13-7-5-10-3-1-2-4-10/h3,15H,1-2,4-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUDSCCWVUFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CCNC(=O)C2(CCOC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide typically involves multiple steps. One common approach is the alkylation of cyclopentene derivatives followed by the formation of the oxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-acetic acid: Shares the cyclopentene ring but lacks the oxolane and carboxamide groups.
Cyclopentenone: Contains the cyclopentene ring and a ketone group but lacks the oxolane and carboxamide groups.
Uniqueness
N-[2-(cyclopenten-1-yl)ethyl]-3-hydroxyoxolane-3-carboxamide is unique due to its combination of a cyclopentene ring, an oxolane ring, and a carboxamide group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.
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